Succinonitrile
Overview
Description
Succinonitrile, also known as butanedinitrile, is a nitrile compound with the chemical formula C₄H₄N₂. It appears as a colorless, waxy solid that melts at 58°C. This compound is known for its use in various industrial applications and scientific research due to its unique properties .
Scientific Research Applications
Succinonitrile has a wide range of applications in scientific research:
Materials Chemistry: Used in the production of plastics and nitrocellulose fibers.
Electrochemistry: Employed as an electrolyte additive in lithium-ion batteries to enhance ionic conductivity and thermal stability.
Polymer Science: Utilized in the synthesis of gel polymer electrolytes for solid-state batteries and electrochromic devices .
Safety and Hazards
Succinonitrile is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Exposure at high levels could cause death . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Succinonitrile, also known as butanedinitrile, is a nitrile with the formula of C2H4(CN)2 . It primarily targets the cellular respiration system . It has been used in studies to understand the cellular systems responsible for the release of cyanide .
Mode of Action
This compound interacts with its targets by causing a prolonged period of membrane depolarization . It binds to the post-synaptic cholinergic receptors found on motor endplates, thereby inducing skeletal muscle relaxation . In the context of Li-ion battery applications, this compound-based molecular crystals have been reported to exhibit high Li-ion conductivity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cellular respiration. This compound can cause inhibition of cellular respiration, which may result in convulsions and respiratory failure .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism in the liver. Studies have shown that this compound is metabolized in the liver, with cyanide being one of the metabolites released . The metabolism of this compound is a multistep process involving the mitochondrial membrane and the endoplasmic reticulum .
Result of Action
The result of this compound’s action can lead to various physiological effects. It can cause irritation to the eyes, skin, and respiratory tract. It may also cause effects on the cellular respiration, resulting in convulsions and respiratory failure . The effects may be delayed, and exposure at high levels could cause death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be combustible and can give off irritating or toxic fumes when burned . It is soluble in water and methanol, which can affect its distribution and action in the environment . It is also important to note that this compound is incompatible with acids and oxidizing agents .
Biochemical Analysis
Biochemical Properties
Succinonitrile has been found to interact with a nitrilase from Pseudomonas fluorescens Pf-5 . This enzyme, NitPf5, has been shown to have high specific activity towards dinitriles, including this compound . The interaction between this compound and NitPf5 is a key step in the catabolism of nitrile groups to the corresponding acid and ammonia .
Cellular Effects
Given its interaction with nitrilases, it is likely that this compound could influence cellular metabolism by serving as a substrate for these enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the corresponding carboxylic acid and ammonia by nitrilases . This reaction is catalyzed by the NitPf5 enzyme from Pseudomonas fluorescens Pf-5 .
Metabolic Pathways
This compound is involved in the metabolic pathway of nitrile catabolism, where it is converted to the corresponding carboxylic acid and ammonia by nitrilases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Succinonitrile is primarily synthesized through the hydrocyanation of acrylonitrile. This process involves the addition of hydrogen cyanide to acrylonitrile under specific conditions: [ \text{CH}_2=\text{CHCN} + \text{HCN} \rightarrow \text{NCCH}_2\text{CH}_2\text{CN} ] The reaction typically requires the presence of an alkaline condensing agent such as potassium cyanide, sodium cyanide, or other suitable bases. The reaction is carried out at temperatures ranging from 30°C to 80°C .
Industrial Production Methods: In industrial settings, this compound can also be produced by the cyanation of succinic acid. This method involves heating succinic acid with ammonia in the presence of an ionic liquid catalyst such as ethylmethylimidazolium biphosphate. The reaction is conducted at temperatures between 140°C and 190°C, followed by rectification and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Succinonitrile undergoes various chemical reactions, including:
Hydrogenation: this compound can be hydrogenated to produce putrescine (1,4-diaminobutane). [ \text{NCCH}_2\text{CH}_2\text{CN} + 4\text{H}_2 \rightarrow \text{H}_2NCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 ]
Oxidation: this compound can be oxidized to form succinic acid. [ \text{NCCH}_2\text{CH}_2\text{CN} + 2\text{O}_2 \rightarrow \text{HOOCCH}_2\text{CH}_2\text{COOH} ]
Common Reagents and Conditions:
Hydrogenation: Typically requires a hydrogen gas atmosphere and a metal catalyst such as palladium or nickel.
Oxidation: Often involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products:
Putrescine: A diamine used in the production of nylon and other polymers.
Succinic Acid: An important intermediate in the synthesis of various chemicals and pharmaceuticals.
Comparison with Similar Compounds
Malononitrile: A di-nitrile with three carbon atoms.
Glutaronitrile: A di-nitrile with five carbon atoms.
Adiponitrile: A di-nitrile with six carbon atoms.
Uniqueness of Succinonitrile: this compound is unique due to its balanced properties of melting point, solubility, and reactivity. Its ability to form stable SEI layers in lithium-ion batteries and its role as a plasticizer in polymer electrolytes make it particularly valuable in electrochemical applications .
Properties
IUPAC Name |
butanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHFWCOBPZCAEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2, Array | |
Record name | SUCCINONITRILE | |
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Record name | SUCCINONITRILE | |
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DSSTOX Substance ID |
DTXSID9026059 | |
Record name | Succinonitrile | |
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Molecular Weight |
80.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Succinonitrile appears as colorless to light brown crystals. Colorless waxy solid melting at 57 °C. Highly toxic., Colorless, odorless, waxy solid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS WAXY CRYSTALS., Colorless, odorless, waxy solid. [Note: Forms cyanide in the body.] | |
Record name | SUCCINONITRILE | |
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Record name | Succinonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
509 to 513 °F at 760 mmHg (NTP, 1992), 266 °C, Boiling point: 185 °C @ 60 mm Hg; 158-160 @ 20 mm Hg, 265 °C, 509 °F | |
Record name | SUCCINONITRILE | |
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Flash Point |
270 °F (NTP, 1992), 132 °C, 270 °F (132 °C) (closed cup), 270 °F | |
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Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992), Soluble in acetone, chloroform, dioxane; slightly soluble in ethanol, benzene, ether, carbon sulfide, In water, 126.9 g/L @ 20 °C, Solubility in water, g/100ml at 20 °C: 13, 13% | |
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Density |
1.023 at 113 °F (NTP, 1992) - Denser than water; will sink, 0.9867 g/cu cm @ 60 °C, 1.02 g/cm³, 0.99 | |
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Vapor Density |
2.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.8 (Air=1), Relative vapor density (air = 1): 2.1 | |
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Vapor Pressure |
2 mmHg at 392 °F (NTP, 1992), 0.00778 [mmHg], 1.0382 Pa (0.00778 mm Hg) @ 298.29 K (25.14 °C) (solid), (212 °F): 2 mmHg | |
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Color/Form |
Colorless waxy solid | |
CAS No. |
110-61-2 | |
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Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Succinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9026059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCCINONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R479O92DO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SUCCINONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7190 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SUCCINONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1497 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Succinonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/WN3ABF10.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
135 to 136 °F (NTP, 1992), 54.5 °C, 54 °C, 134 °F | |
Record name | SUCCINONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SUCCINONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7190 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SUCCINONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1497 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Succinonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0573.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.